2-Oxo-1,3-thiazolidine-5-carboxylic acid

概要

説明

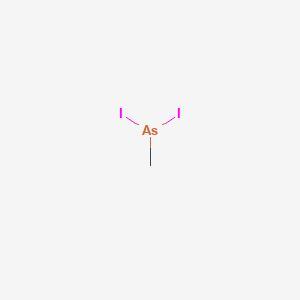

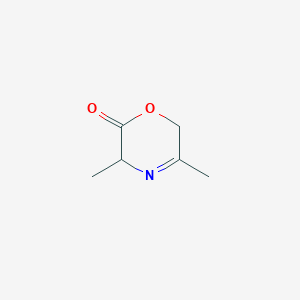

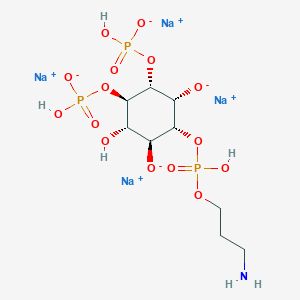

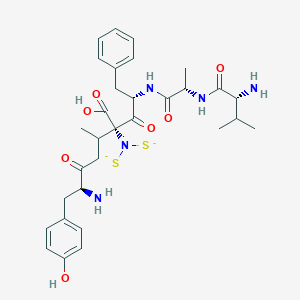

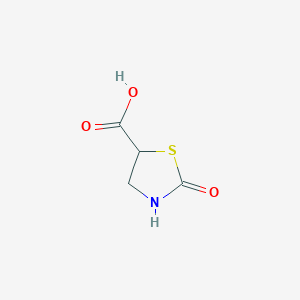

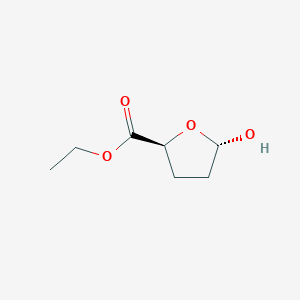

2-Oxo-1,3-thiazolidine-5-carboxylic acid belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

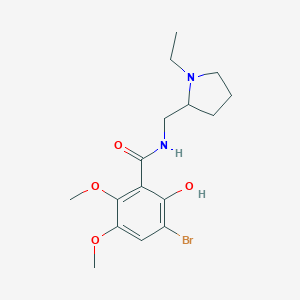

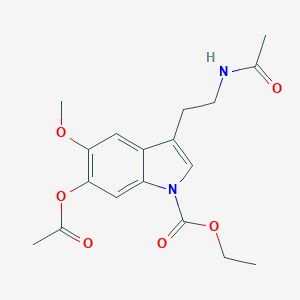

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis

The fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient biocompatible manner .科学的研究の応用

Synthesis and Chemical Properties

Thiazolidine derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities. These compounds are synthesized through various synthetic approaches, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry techniques. Such methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives, including 2-Oxo-1,3-thiazolidine-5-carboxylic acid, are utilized in the design of probe molecules and the development of novel drug candidates, highlighting their significance in drug discovery and pharmaceutical chemistry Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, S. Agarwal, 2020.

Biological and Pharmacological Activities

Thiazolidine cores are integral to numerous bioactive compounds, exhibiting a wide array of biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These properties make thiazolidine derivatives, by extension potentially including 2-Oxo-1,3-thiazolidine-5-carboxylic acid, valuable in the design and development of new therapeutic agents. The exploration of thiazolidine derivatives' therapeutic potential is an ongoing research focus, aiming to harness their bioactivity for medical applications Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, S. Agarwal, 2020.

Potential Therapeutic Applications

The versatility in biological response profiles of thiazolidine derivatives, possibly including 2-Oxo-1,3-thiazolidine-5-carboxylic acid, underpins their utility in probe design and therapeutic applications. These compounds serve as a foundation for developing multifunctional drugs to improve activity against a variety of biological targets. The integration of green synthesis approaches further enhances the appeal of thiazolidine derivatives, aligning with the principles of sustainable and environmentally friendly chemistry Nusrat Sahiba, Ayushi Sethiya, J. Soni, D. K. Agarwal, S. Agarwal, 2020.

Safety And Hazards

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

特性

IUPAC Name |

2-oxo-1,3-thiazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUYBXHQDHHHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596892 | |

| Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,3-thiazolidine-5-carboxylic acid | |

CAS RN |

145283-66-5 | |

| Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-thiazolidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)